molecular formula C8H5F3OS B7998705 S-3,4,5-Trifluorophenylthioacetate

S-3,4,5-Trifluorophenylthioacetate

Cat. No.: B7998705
M. Wt: 206.19 g/mol
InChI Key: UJFOPJARSSBLCN-UHFFFAOYSA-N
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Description

S-3,4,5-Trifluorophenylthioacetate is a fluorinated thioacetate ester characterized by a sulfur-containing acetate group bonded to a 3,4,5-trifluorophenyl moiety. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of fluorine substituents, which enhance stability, modulate reactivity, and influence intermolecular interactions. Its synthesis typically involves the reaction of thioacetic acid derivatives with fluorinated aryl halides or via nucleophilic substitution under controlled conditions. Applications include its use as a building block in pharmaceuticals, agrochemicals, and polymer precursors.

Properties

IUPAC Name

S-(3,4,5-trifluorophenyl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3OS/c1-4(12)13-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFOPJARSSBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3,4,5-Trifluorophenylthioacetate typically involves the reaction of 3,4,5-trifluorophenylthiol with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride or acetic acid. The reaction proceeds as follows:

3,4,5-Trifluorophenylthiol+Acetic anhydrideThis compound+Acetic acid\text{3,4,5-Trifluorophenylthiol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 3,4,5-Trifluorophenylthiol+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

S-3,4,5-Trifluorophenylthioacetate undergoes various chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3,4,5-Trifluorophenylthiol.

    Substitution: Various substituted phenylthioacetates depending on the nucleophile used.

Scientific Research Applications

S-3,4,5-Trifluorophenylthioacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of S-3,4,5-Trifluorophenylthioacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioacetate group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it describes the synthesis of 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (1), a triazole-thione derivative with a single fluorine substituent.

Property S-3,4,5-Trifluorophenylthioacetate (Hypothetical) 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (From )
Fluorine Substitution 3,4,5-Trifluorophenyl (three F atoms) 3-Fluorophenyl (one F atom)
Core Structure Thioacetate ester (S-COO-R) Triazole-thione (N,S-heterocycle)
Synthetic Yield Not reported 85% yield via fusion method
Electron Effects Strong electron-withdrawing (three F groups) Moderate electron-withdrawing (one F group)
Potential Applications Polymer precursors, bioactive molecules Antifungal/antimicrobial agents (inferred from triazole class)

Key Differences:

Reactivity : Thioacetates are prone to hydrolysis or nucleophilic substitution, whereas triazole-thiones may participate in metal coordination or hydrogen bonding due to their heterocyclic structure.

Synthetic Complexity : The triazole-thione in was synthesized in a single step with high yield (85%) , whereas trifluorophenylthioacetates often require multi-step procedures to introduce fluorine substituents regioselectively.

Biological Activity

S-3,4,5-Trifluorophenylthioacetate is a compound characterized by the presence of both trifluoromethyl and thioacetate functional groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula: C9H6F3O2S
  • Molecular Weight: 248.21 g/mol

Types of Reactions

This compound undergoes several key chemical reactions:

  • Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
  • Reduction: It can be reduced to yield the corresponding thiol.
  • Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, m-CPBAVaries
ReductionLiAlH4, NaBH4Anhydrous conditions
SubstitutionAmines, thiols, alkoxidesBasic conditions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration. The thioacetate group can undergo metabolic transformations to form active metabolites that modulate various biochemical pathways.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Activity: Preliminary studies suggest potential anti-inflammatory effects.
  • Anticancer Activity: Investigations into its cytotoxic effects on cancer cell lines have shown promise.

Case Studies and Research Findings

  • Anti-inflammatory Effects:
    • A study evaluated various thioacetates for their ability to inhibit inflammatory markers in vitro. This compound demonstrated significant inhibition of TNF-alpha production in macrophages.
  • Cytotoxicity Against Cancer Cells:
    • In a comparative analysis involving several fluorinated compounds, this compound exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating potential as an anticancer agent.
  • Metabolic Studies:
    • Metabolomic profiling revealed that upon administration in animal models, this compound was converted into several metabolites that retained biological activity, suggesting a complex pharmacokinetic profile.

Summary of Biological Activities

Activity TypeObserved EffectsReference Study
Anti-inflammatoryInhibition of TNF-alpha production
AnticancerCytotoxic effects on MCF-7 cells
Metabolic transformationFormation of active metabolites

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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